1,2,3,4-Tétraphénylnaphtalène

Vue d'ensemble

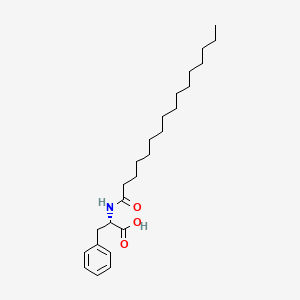

Description

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon . It is commonly prepared in undergraduate teaching laboratories as an introduction to the Diels-Alder reaction . The reaction occurs between benzyne, which acts as the dienophile, and tetraphenylcyclopentadienone, which acts as the diene .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetraphenylnaphthalene involves a Diels-Alder reaction between benzyne (generated in situ) and tetraphenylcyclopentadienone . The detailed procedure for this synthesis can be found in the Organic Syntheses Procedure .Molecular Structure Analysis

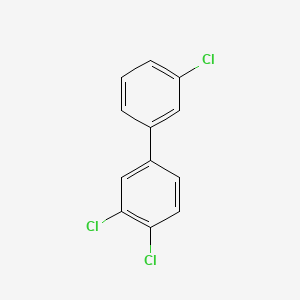

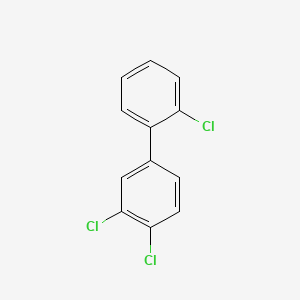

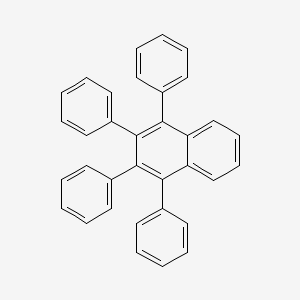

The molecular formula of 1,2,3,4-Tetraphenylnaphthalene is C34H24 . It is obtained by substitution of the 1, 2, 3, and 4 positions on the naphthalene molecule with phenyl groups .Chemical Reactions Analysis

The triplet excited-state of 1,2,3,4-tetraphenylnaphthalene is a primary intermediate of the photochemical transformation of 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene (GNB) in hexane solution .Physical and Chemical Properties Analysis

1,2,3,4-Tetraphenylnaphthalene is a solid, common white crystalline powder or irregular crystals . Its melting point is about 238-240 degrees Celsius . It is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .Applications De Recherche Scientifique

Synthèse Organique

Le 1,2,3,4-tétraphénylnaphtalène est utilisé en synthèse organique. Il est souvent synthétisé à partir du benzaldéhyde en quatre étapes . Ce processus implique la génération de benzynes et une réaction de Diels-Alder .

Recherche Pharmaceutique

Le composé est utilisé dans la synthèse de composés biologiquement actifs, en particulier dans les industries pharmaceutique et agricole . La synthèse de ces composés nécessite généralement de nombreuses étapes et une recherche et un développement importants .

Chimie Combinatoire

Le this compound est utilisé en chimie combinatoire, une technique utilisée dans la production en masse de composés étroitement liés . Ces composés apparentés sont connus sous le nom de "bibliothèque" et sont testés systématiquement pour déterminer leur efficacité .

Criblage Génomique

Le composé est utilisé dans le criblage génomique, un processus qui consiste à tester des groupes de composés apparentés (c'est-à-dire une bibliothèque) pour déterminer leur efficacité . Ce processus est essentiel au développement de nouveaux médicaments .

Transformation Photochimique

L'état excité triplet du this compound est un intermédiaire primaire de la transformation photochimique du 7,7'-diméthylgerma-1,4,5,6-tétraphényl-2,3-benzo-norbornadiène (GNB) en solution d'hexane .

Expériences de Photolyse par Impulsions Laser

Des expériences de photolyse par impulsions laser ont montré que l'état excité triplet du this compound est l'un des intermédiaires primaires de la transformation photochimique du 7,7'-diméthylgerma-1,4,5,6-tétraphényl-2,3-benzo-norbornadiène (GNB) en solution d'hexane .

Safety and Hazards

1,2,3,4-Tetraphenylnaphthalene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the use of 1,2,3,4-Tetraphenylnaphthalene in OLEDs , its synthesis , and its role in the photochemical transformation of GNB .

Mécanisme D'action

Target of Action

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon . The primary target of 1,2,3,4-Tetraphenylnaphthalene is the photochemical transformation of 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene (GNB) in hexane solution .

Mode of Action

The mode of action of 1,2,3,4-Tetraphenylnaphthalene involves its interaction with its target through its triplet excited-state . This state is a primary intermediate of the photochemical transformation of GNB .

Biochemical Pathways

The biochemical pathway affected by 1,2,3,4-Tetraphenylnaphthalene is the photochemical transformation pathway of GNB

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetraphenylnaphthalene’s action involve the generation of its triplet excited-state, which is a primary intermediate in the photochemical transformation of GNB .

Action Environment

The action of 1,2,3,4-Tetraphenylnaphthalene is influenced by environmental factors such as the presence of hexane solution . This suggests that the compound’s action, efficacy, and stability may be dependent on the specific conditions of its environment.

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetraphenylnaphthalene plays a role in various biochemical reactions, particularly those involving photochemical transformations. The triplet excited-state of 1,2,3,4-Tetraphenylnaphthalene is a primary intermediate in the photochemical transformation of certain compounds, such as 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene

Cellular Effects

The effects of 1,2,3,4-Tetraphenylnaphthalene on various cell types and cellular processes are not extensively studied. Its role in photochemical reactions suggests potential impacts on cell signaling pathways and gene expression. The compound’s interaction with light-sensitive biomolecules could influence cellular metabolism and other light-dependent cellular functions .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetraphenylnaphthalene exerts its effects through photochemical interactions. The compound’s triplet excited-state can interact with other molecules, leading to various chemical transformations. These interactions may involve binding to specific biomolecules, resulting in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1,2,3,4-Tetraphenylnaphthalene are crucial factors. The compound is sensitive to light and can be used as a photosensitive material . Over time, exposure to light may lead to degradation, affecting its long-term stability and efficacy in biochemical experiments .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetraphenylnaphthalene at different dosages in animal models have not been extensively documented. Like many chemical compounds, it is likely that varying dosages could result in different biological responses, including potential toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetraphenylnaphthalene within cells and tissues are not well-characterized. Its interactions with transporters or binding proteins could affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

Its activity and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

1,2,3,4-tetraphenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTTYTFENYGAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226070 | |

| Record name | Naphthalene, 1,2,3,4-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

751-38-2 | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=751-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 751-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAPHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ533SQ362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)